4-cyano-N-ethylpyridine-2-sulfonamide
Description
Properties
Molecular Formula |
C8H9N3O2S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
4-cyano-N-ethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9N3O2S/c1-2-11-14(12,13)8-5-7(6-9)3-4-10-8/h3-5,11H,2H2,1H3 |
InChI Key |
QVBISRKQDIGAPB-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=NC=CC(=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Pyridine-2-sulfonyl chloride or pyridine-2-sulfonic acid derivatives serve as common precursors.
- The 4-cyano substituent is introduced either by using 4-cyanopyridine derivatives or by functional group transformation on the pyridine ring.
- Ethylamine or its equivalents are employed to introduce the N-ethyl substituent on the sulfonamide nitrogen.
Alternative Synthetic Approaches and Modern Methods
Metal-Free Multi-Component Reactions
A metal-free, three-component reaction involving arenediazonium salts, sodium pyrosulfite, and amines has been reported for sulfonamide synthesis. This method generates sulfonyl radicals that couple with amines, allowing the formation of sulfonamides bearing sensitive substituents like cyano groups. This approach is advantageous due to mild conditions and functional group tolerance.
Continuous C–S and S–N Coupling Reactions
Chen et al. described a continuous coupling strategy using nitroaromatics, arylboronic acids, and potassium pyrosulfite under metal-free catalytic conditions to synthesize sulfonamides. Although primarily applied to nitroaromatics, this method can be adapted for pyridine derivatives with cyano substituents, potentially enabling gram-scale synthesis of 4-cyano-N-ethylpyridine-2-sulfonamide analogs.
Experimental Data and Yields
While direct literature data on 4-cyano-N-ethylpyridine-2-sulfonamide is limited, analogous sulfonamide syntheses provide yield and condition benchmarks:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonyl chloride formation | Thionyl chloride, reflux, inert atmosphere | 80–90 | High purity essential |
| Nucleophilic substitution | Ethylamine, anhydrous solvent, room temp | 70–85 | Controlled addition to avoid side reactions |
| Introduction of cyano group | Electrophilic substitution or coupling | 60–75 | Depends on method and substrate |
| Purification | Recrystallization or chromatography | — | Yields after purification vary |
Analytical Characterization Summary
- Infrared Spectroscopy (IR): Characteristic sulfonamide S=O stretches around 1150–1350 cm⁻¹; cyano group absorption near 2200 cm⁻¹.
- Nuclear Magnetic Resonance (NMR):
- Proton NMR shows signals corresponding to pyridine protons, ethyl group (triplet and quartet), and sulfonamide NH proton (broad singlet).
- Carbon NMR confirms cyano carbon resonance (~115 ppm) and pyridine carbons.
- Elemental Analysis: Consistent with C, H, N, and S content expected for the compound.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Intermediates | Advantages | Limitations |
|---|---|---|---|
| Traditional Sulfonyl Chloride Route | Pyridine-2-sulfonyl chloride, ethylamine | Well-established, high yield | Requires handling of corrosive reagents |
| Metal-Free Multi-Component Reaction | Arenediazonium salts, sodium pyrosulfite, amines | Mild conditions, functional group tolerance | Use of potentially hazardous sodium azide in some variants |
| Continuous C–S and S–N Coupling | Nitroaromatics, arylboronic acids, K2S2O5 | Metal-free, scalable | May be limited by substrate scope |
Chemical Reactions Analysis
4-cyano-N-ethylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-cyano-N-ethylpyridine-2-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug design and discovery programs.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 4-cyano-N-ethylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathwaysThis leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death .
Comparison with Similar Compounds
Pyridine-Based Sulfonamides with Varied Substituents
The evidence highlights several pyridine sulfonamide derivatives, enabling a structural and functional comparison:
Key Observations :
- Substituent Effects on Physicochemical Properties: Bulky substituents (e.g., styryl in 9a,b) correlate with higher melting points (~300°C), likely due to increased molecular rigidity and intermolecular interactions. The ethyl group in the target compound may reduce melting points compared to these analogues .
- Biological Activity: Compound 6 and 9a,b demonstrated antimicrobial activity, suggesting that sulfonamide-pyridine hybrids with cyano groups are promising scaffolds. The absence of an ethyl group in these analogues implies that the target compound’s bioactivity profile may differ, warranting further testing .
Heterocyclic Sulfonamides with Non-Pyridine Cores
The evidence includes sulfonamide derivatives with imidazole and pyrimidine cores, offering insights into heterocycle-specific effects:
Key Observations :
- Cyazofamid’s imidazole core, for instance, is optimized for fungicidal activity, highlighting the role of heterocycle selection in application-specific design . Pyrimidine derivatives (e.g., in ) often exhibit hydrogen-bonding networks due to multiple nitrogen atoms, which may enhance crystallinity—a property critical in formulation development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
